3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the empirical formula C11H9BrN2O3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 297.10 . The SMILES string representation is O=C(O)CCC1=NC(C(C=C2)=CC=C2Br)=NO1 . The InChI representation is 1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Biological Activities and Therapeutic Potential
1,2,4-Oxadiazole derivatives are recognized for their wide range of biological activities, showcasing potential in antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. These compounds have been found to exhibit significant pharmacological effects due to their unique structural features that allow effective binding with different enzymes and receptors, leading to diverse bioactivities (Verma et al., 2019; Rana et al., 2020).
Synthetic and Medicinal Chemistry Applications
In the domain of synthetic and medicinal chemistry, 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives serve as crucial scaffolds for the development of novel therapeutic agents. These heterocyclic cores are involved in the synthesis of compounds with a variety of pharmacological activities, such as anticancer, antibacterial, and antitubercular properties. The versatility of the oxadiazole ring in synthetic applications underscores its significance in drug discovery and development (Wang et al., 2022; Sharma et al., 2022).
Potential for Metal-Ion Sensing
The 1,3,4-oxadiazole scaffolds have also been explored for their potential applications in metal-ion sensing, taking advantage of their photoluminescent properties and the ability to form complexes with metal ions. This application is particularly relevant in the development of chemosensors, highlighting the adaptability of oxadiazole derivatives in both medicinal chemistry and materials science (Sharma et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads .
properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXQLGCNGCFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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